molecular formula C21H13F4N3O4 B11550487 3-fluoro-N'-[(Z)-{2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]benzohydrazide

3-fluoro-N'-[(Z)-{2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11550487
M. Wt: 447.3 g/mol
InChI Key: VJLAMDCWCYIQER-ZRGSRPPYSA-N
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Description

3-fluoro-N’-[(Z)-{2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]benzohydrazide is a complex organic compound characterized by its unique structure, which includes a fluoro group, nitro group, and trifluoromethyl group attached to a benzohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-[(Z)-{2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]benzohydrazide typically involves multiple steps:

    Formation of the Benzohydrazide Backbone: This can be achieved by reacting benzoyl chloride with hydrazine hydrate under reflux conditions.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst.

    Attachment of the Nitro and Trifluoromethyl Groups: These groups can be introduced via nitration and trifluoromethylation reactions, respectively. Nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid, while trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.

    Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: SnCl2 in hydrochloric acid (HCl) or iron powder in acetic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or liquid crystals.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving nitro and fluoro groups.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(Z)-{2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N’-[(Z)-{2-[2-nitro-4-(methyl)phenoxy]phenyl}methylidene]benzohydrazide: Similar structure but with a methyl group instead of trifluoromethyl.

    3-chloro-N’-[(Z)-{2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]benzohydrazide: Similar structure but with a chloro group instead of fluoro.

    3-fluoro-N’-[(Z)-{2-[2-amino-4-(trifluoromethyl)phenoxy]phenyl}methylidene]benzohydrazide: Similar structure but with an amino group instead of nitro.

Uniqueness

The presence of both nitro and trifluoromethyl groups in 3-fluoro-N’-[(Z)-{2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene]benzohydrazide makes it unique. These groups can significantly influence the compound’s electronic properties, reactivity, and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H13F4N3O4

Molecular Weight

447.3 g/mol

IUPAC Name

3-fluoro-N-[(Z)-[2-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H13F4N3O4/c22-16-6-3-5-13(10-16)20(29)27-26-12-14-4-1-2-7-18(14)32-19-9-8-15(21(23,24)25)11-17(19)28(30)31/h1-12H,(H,27,29)/b26-12-

InChI Key

VJLAMDCWCYIQER-ZRGSRPPYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC(=CC=C2)F)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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